molecular formula C7H6BrFN2O2 B1528191 2-Amino-4-bromo-3-fluoro-6-nitrotoluene CAS No. 1427503-16-9

2-Amino-4-bromo-3-fluoro-6-nitrotoluene

Cat. No.: B1528191
CAS No.: 1427503-16-9
M. Wt: 249.04 g/mol
InChI Key: SLIXQHLVSSBRIW-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-3-fluoro-6-nitrotoluene is an organic compound characterized by the presence of an amino group (-NH2), a bromo group (-Br), a fluoro group (-F), and a nitro group (-NO2) attached to a toluene ring. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Nitration: The starting material, 2-amino-4-bromo-3-fluorotoluene, can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

  • Halogenation: Bromination and fluorination can be achieved using bromine (Br2) and fluorine (F2) respectively, under controlled conditions to ensure selective substitution at the desired positions on the aromatic ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and halogenation processes. These reactions are carried out in specialized reactors with precise temperature and pressure control to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to produce carboxylic acids.

  • Reduction: The nitro group can be reduced to an amine using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

  • Substitution: The amino group can undergo acylation or alkylation reactions to form amides or alkylated derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in acidic medium.

  • Reduction: Iron (Fe) and hydrochloric acid (HCl) or palladium on carbon (Pd/C) with hydrogen gas (H2).

  • Substitution: Acyl chlorides or alkyl halides with a base such as triethylamine.

Major Products Formed:

  • Oxidation: Nitroso derivatives, carboxylic acids.

  • Reduction: Anilines, secondary amines.

  • Substitution: Amides, alkylated amines.

Scientific Research Applications

2-Amino-4-bromo-3-fluoro-6-nitrotoluene is utilized in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibition and as a probe in biological assays.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: It can bind to enzymes or receptors, altering their activity.

  • Pathways Involved: It may interfere with metabolic pathways or signal transduction processes, leading to biological effects.

Comparison with Similar Compounds

  • 2-Amino-4-bromo-3-fluorotoluene

  • 2-Amino-4-bromo-6-nitrotoluene

  • 2-Amino-3-fluoro-6-nitrotoluene

Uniqueness: 2-Amino-4-bromo-3-fluoro-6-nitrotoluene is unique due to the presence of both bromo and fluoro substituents on the aromatic ring, which influences its reactivity and biological activity compared to its similar counterparts.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

3-bromo-2-fluoro-6-methyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O2/c1-3-5(11(12)13)2-4(8)6(9)7(3)10/h2H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIXQHLVSSBRIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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